

Ametoctradin: A Toxicological and Safety Profile for Research Personnel

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Compound of Interest

Compound Name: Ametoctradin

Cat. No.: B1667028

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Abstract: This technical guide provides a comprehensive overview of the toxicology and safety profile of **Ametoctradin** (CAS No. 865318-97-4), a triazolopyrimidine fungicide. It is intended for researchers, scientists, and professionals involved in drug development and agricultural science. This document summarizes key toxicological data, outlines experimental protocols for safety assessment, and provides essential handling guidelines for laboratory personnel. The information presented is compiled from international regulatory assessments and safety data sheets, indicating that **Ametoctradin** possesses a low order of toxicity across a wide range of endpoints.

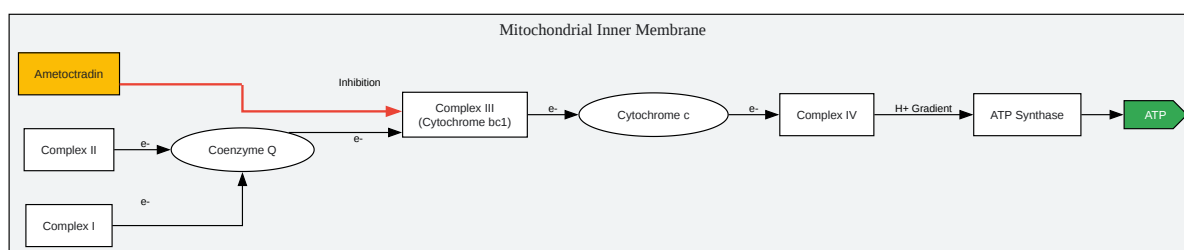
Introduction

Ametoctradin is a fungicide belonging to the triazolopyrimidine chemical class.^[1] It is primarily used to control Oomycete pathogens, such as downy mildews and *Phytophthora* species, in a variety of crops.^{[1][2][3]} Its unique mode of action makes it an important tool in disease management. For research personnel, understanding its toxicological profile is crucial for ensuring safe handling and mitigating potential exposure risks in a laboratory setting. This guide synthesizes the available data on its mechanism of action, toxicokinetics, and potential health effects.

Mechanism of Action

Ametoctradin functions as a potent and specific inhibitor of the mitochondrial respiratory chain in Oomycete fungi.^{[3][4][5][6]} It targets Complex III (the cytochrome bc1 complex), binding to it and disrupting the electron transport chain.^{[3][4][5][6]} This inhibition effectively halts the

production of adenosine triphosphate (ATP), depriving the fungal cells of their primary energy source and leading to the cessation of critical life processes like zoospore formation, release, and motility.[3][4][5][6]



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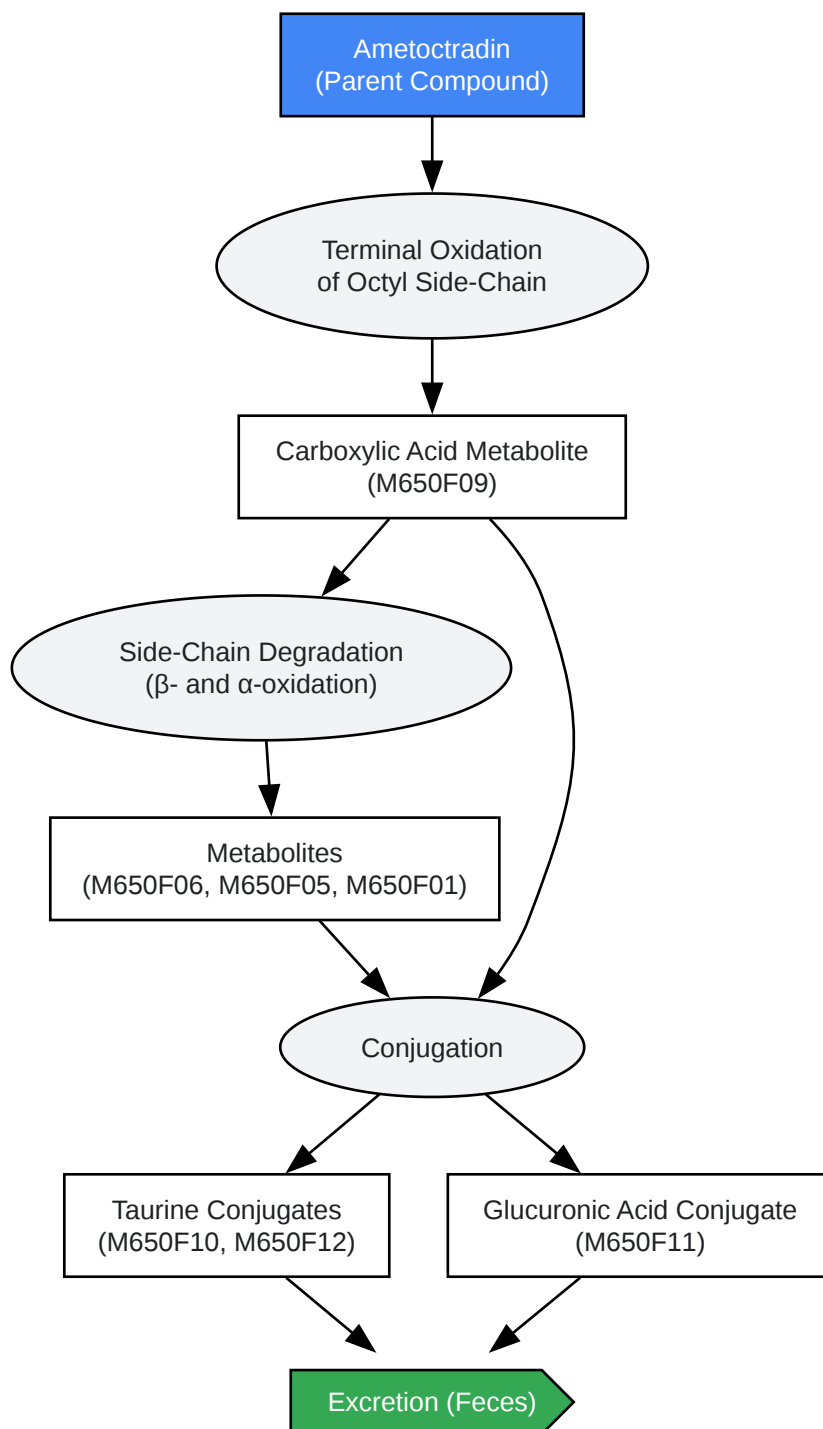
Caption: **Ametoctradin** inhibits Complex III of the mitochondrial electron transport chain.

Toxicokinetics: ADME Profile

Toxicokinetic studies, primarily in rats, demonstrate that **Ametoctradin** is rapidly but moderately absorbed, extensively metabolized, and efficiently eliminated from the body with no evidence of accumulation.

- Absorption: Following oral administration, **Ametoctradin** shows limited and saturable absorption.[6] Bioavailability is dose-dependent, calculated to be approximately 40% at a low dose (50 mg/kg bw) and 20% at a high dose (500 mg/kg bw).[4][6] Dermal absorption is poor, measured at less than 6.5%.
- Distribution: The compound is widely distributed in tissues, with the highest concentrations found in the liver and kidneys.[5]

- Metabolism: **Ametoctradin** is extensively metabolized. The primary metabolic pathway involves the terminal oxidation of the octyl side-chain, followed by subsequent degradation and conjugation with either taurine or glucuronic acid.[4][5]
- Excretion: Elimination is rapid, with 91-110% of the administered dose recovered within 168 hours.[4][5][6] The main route of elimination is via the feces.[4][5][6]



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Caption: Primary metabolic pathway of **Ametoctradin** in rats.

Summary of Toxicological Data

Ametoctradin has been extensively tested and demonstrates a very low toxicity profile across all routes of exposure and endpoints, including acute, sub-chronic, and chronic studies.[4][5][6] Regulatory agencies have concluded that it is not genotoxic, carcinogenic, neurotoxic, immunotoxic, or a reproductive or developmental toxicant.[4][5][7]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of **Ametoctradin**.

Table 1: Acute Toxicity of **Ametoctradin**

Endpoint	Species	Value	Classification	Reference(s)
Oral LD ₅₀	Rat	>2,000 mg/kg bw	Low Toxicity	[4][8]
Dermal LD ₅₀	Rat	>2,000 mg/kg bw	Low Toxicity	[4][8]
Inhalation LC ₅₀ (4-hr)	Rat	>5.5 mg/L	Low Toxicity	[4][8]
Skin Irritation	Rabbit	Non-irritant	-	[4]
Eye Irritation	Rabbit	Non-irritant	-	[4]

| Skin Sensitization | Guinea Pig, Mouse | Not a sensitizer | - |[4] |

Table 2: Repeated-Dose Toxicity (No-Observed-Adverse-Effect Levels - NOAELs)

Study Duration / Type	Species	NOAEL	Reference(s)
18-Month Carcinogenicity	Mouse	1099 mg/kg bw/day (highest dose tested)	[4]
2-Year Carcinogenicity	Rat	~1000 mg/kg bw/day (limit dose)	[9]
1-Year Oral	Dog	848 mg/kg bw/day (highest dose tested)	
2-Generation Reproduction	Rat	1000 mg/kg bw/day (limit dose)	

| Developmental Toxicity | Rat, Rabbit | 1000 mg/kg bw/day (limit dose) | |

Table 3: Genotoxicity Profile

Assay Type	Test System	Result	Reference(s)
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Negative	[4]
In vitro Chromosome Aberration	Human Lymphocytes	Negative	
In vitro Gene Mutation	Mammalian Cells	Negative	
In vivo Micronucleus Test	Mouse, Rat Bone Marrow	Negative	

| In vivo Unscheduled DNA Synthesis | Rat Liver | Negative | |

Conclusion on Genotoxicity and Carcinogenicity: A comprehensive battery of tests has shown no evidence of genotoxicity.[4][5] Long-term studies in both mice and rats found no increase in tumor incidence.[4][5][6] Consequently, **Ametoctradin** is classified as "Not likely to be Carcinogenic to Humans".[1][2][7][10]

Human Health Risk Assessment

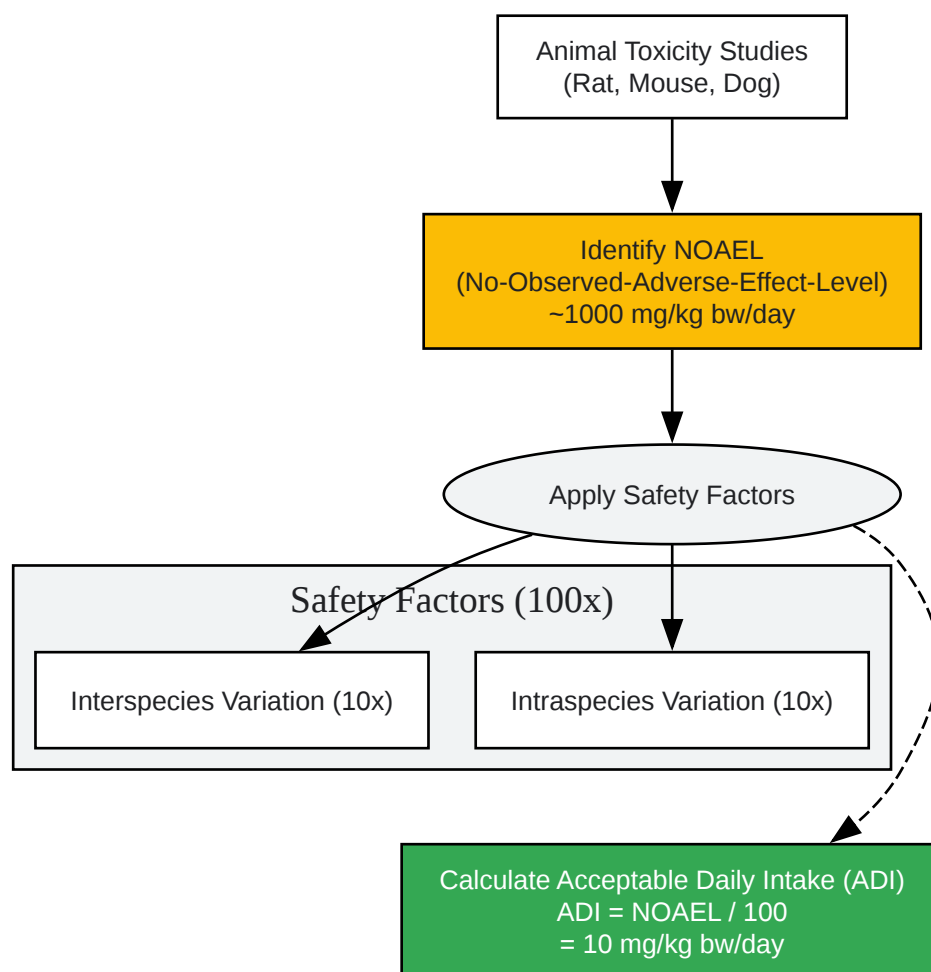
Due to its exceptionally low toxicity, no significant toxic effects were observed in any study up to the limit dose of approximately 1000 mg/kg bw/day.[4][7][10] This has led to the following conclusions by regulatory bodies:

- **Acceptable Daily Intake (ADI):** The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded it was not necessary to establish an ADI.[4][5] Australian authorities, using a conservative approach, established an ADI of 10 mg/kg bw/day based on a NOAEL of 1000 mg/kg bw/day and a 100-fold safety factor.[9]
- **Acute Reference Dose (ARfD):** An ARfD was not established, as **Ametoctradin** is considered unlikely to pose an acute hazard to humans from a single exposure.

Table 4: Human Health Reference Values

Value	Organization	Recommended Level	Basis	Reference(s)
ADI	JMPR	Not necessary	Low toxicity profile; no adverse effects near limit dose.	[4][5]
ADI	APVMA (Australia)	10 mg/kg bw/day	NOAEL of 1000 mg/kg bw/day with a 100x safety factor.	[9]

| ARfD | JMPR / APVMA | Not necessary | Unlikely to present an acute hazard. | |



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Caption: Derivation of the Acceptable Daily Intake (ADI) from a NOAEL.

Key Experimental Protocols

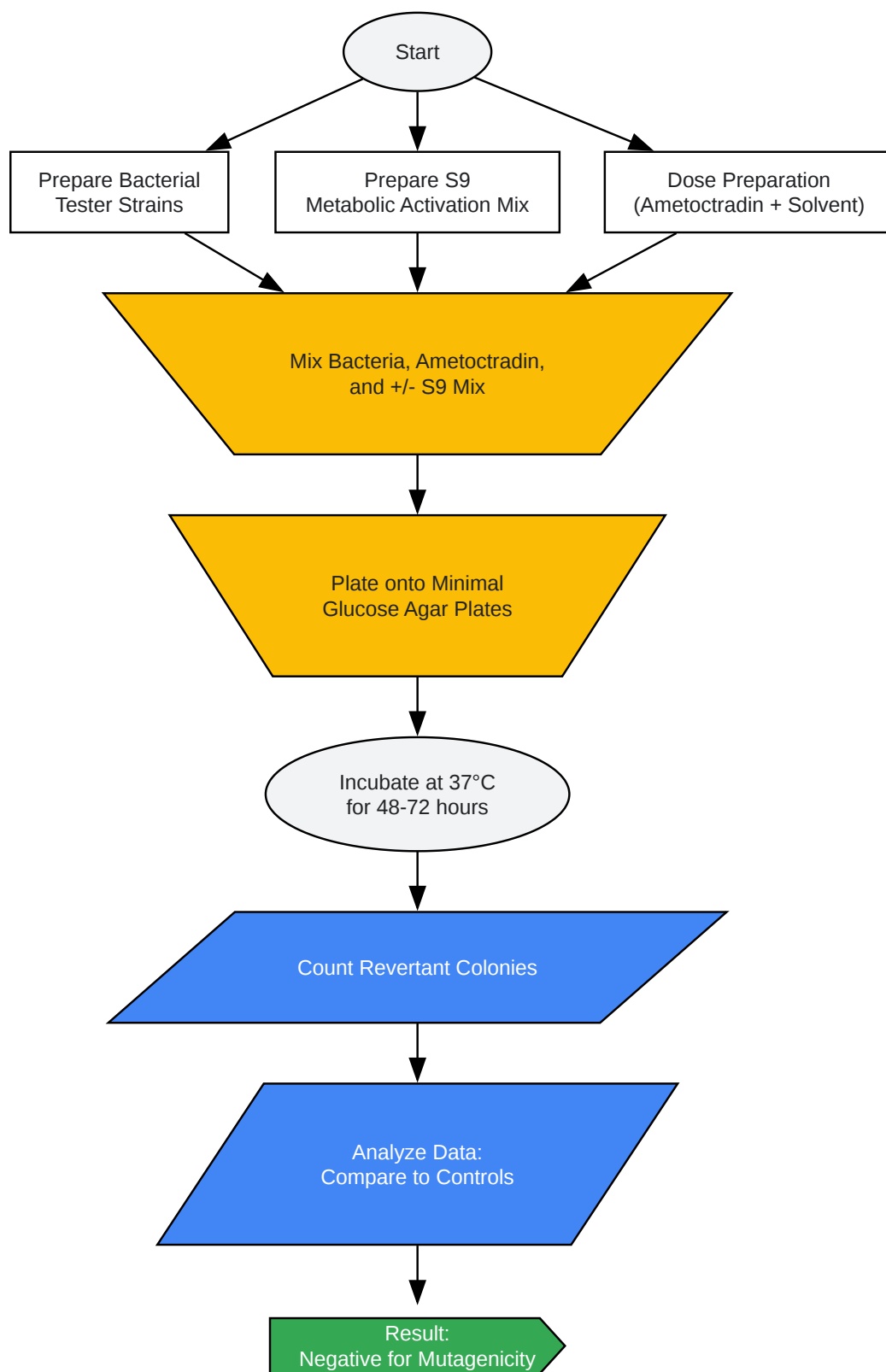
The toxicological profile of **Ametoctradin** was established using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

- Principle: Histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent *Escherichia coli* are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

- Methodology:
 - Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.
 - Exposure: The test substance is mixed with the bacterial culture and either molten top agar (plate incorporation method) or a liquid medium (pre-incubation method).
 - Metabolic Activation: Parallel tests are run with and without S9 mix to assess the mutagenicity of both the parent compound and its metabolites.
 - Incubation: Plates are incubated for 48-72 hours at 37°C.
 - Scoring: The number of revertant colonies (colonies that have regained the ability to grow in a histidine/tryptophan-free medium) is counted.
 - Evaluation: A substance is considered mutagenic if it causes a dose-related, reproducible increase in the number of revertant colonies compared to the solvent control. For **Ametoctradin**, no such increase was observed.[\[4\]](#)



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References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. apps.who.int [apps.who.int]
- 6. fao.org [fao.org]
- 7. Federal Register :: Ametoctradin; Pesticide Tolerances [[federalregister.gov](https://www.federalregister.gov)]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. apvma.gov.au [apvma.gov.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
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